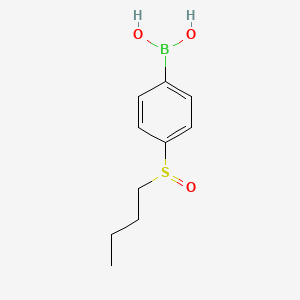

(4-(Butylsulfinyl)phenyl)boronic acid

Descripción general

Descripción

(4-(Butylsulfinyl)phenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15BO3S and its molecular weight is 226.097. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (4-(Butylsulfinyl)phenyl)boronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that the compound is generally environmentally benign , suggesting it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The compound is relatively stable and readily prepared, contributing to its success under a variety of SM coupling conditions .

Actividad Biológica

(4-(Butylsulfinyl)phenyl)boronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, including anticancer, antibacterial, and enzyme inhibition properties.

Overview of Boronic Acids

Boronic acids have gained attention in recent years due to their unique ability to form reversible covalent bonds with diols and other nucleophiles, making them useful in various biological applications. The introduction of a sulfinyl group in this compound enhances its chemical properties and biological activity compared to traditional boronic acids.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, its cytotoxic effects were evaluated against various cancer cell lines, revealing an IC50 value indicative of significant potency:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 15.34 ± 0.45 |

| A549 | 20.12 ± 0.75 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It demonstrated effectiveness against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was found to be 6.50 mg/mL, indicating a moderate antibacterial effect .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Staphylococcus aureus | 5.00 |

This antibacterial activity positions the compound as a candidate for further development in treating bacterial infections .

3. Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can inhibit various enzymes critical in metabolic pathways:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Urease | 1.10 ± 0.06 |

| Tyrosinase | 11.52 ± 0.46 |

These results indicate that the compound could be beneficial in conditions where enzyme regulation is necessary, such as Alzheimer's disease or other metabolic disorders .

Case Studies and Research Findings

A notable study involved the formulation of a cream containing this compound, which was dermatologically tested for safety and efficacy. The cream exhibited significant antioxidant properties alongside its antibacterial and anticancer activities, suggesting potential applications in cosmetic formulations .

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of (4-(Butylsulfinyl)phenyl)boronic acid is in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds, pharmaceuticals, and agrochemicals. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles.

Table 1: Comparison of Suzuki Coupling Efficiency

| Reaction Conditions | Yield (%) | Reference |

|---|---|---|

| Aryl halide + this compound | 85-95 | |

| Aryl halide + other boronic acids | 70-80 |

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit proteasome activity, making them potential candidates for cancer therapy.

Case Study: Bortezomib Analogs

A study explored the synthesis of bortezomib analogs using this compound as a key intermediate. The analogs demonstrated enhanced selectivity against multiple myeloma cells compared to the parent compound.

Materials Science

Polymer Chemistry

this compound is utilized in the development of boron-containing polymers. These materials are known for their unique properties, such as self-healing and stimuli-responsive behavior.

Table 2: Properties of Boron-Containing Polymers

| Polymer Type | Mechanical Strength (MPa) | Self-Healing Efficiency (%) | Reference |

|---|---|---|---|

| PPG-boroxine network | 12.7 | 90% after 18h | |

| CS-4-FPBA conjugate | Not specified | High glucose sensitivity |

Biomedical Applications

Glucose-Responsive Systems

The ability of this compound to form complexes with carbohydrates has led to its application in glucose-responsive drug delivery systems. Studies have shown that conjugates formed with chitosan exhibit enhanced insulin release profiles in response to glucose levels.

Case Study: Insulin Delivery Systems

Research involving chitosan nanoparticles conjugated with this compound demonstrated a significant increase in insulin release at elevated glucose concentrations, highlighting its potential for diabetes management.

Propiedades

IUPAC Name |

(4-butylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWMUGQRYZIHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675227 | |

| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-01-3 | |

| Record name | B-[4-(Butylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.